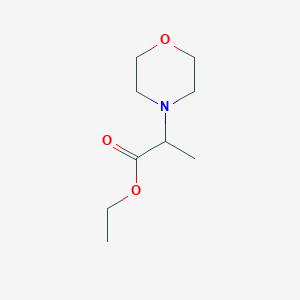

![molecular formula C22H22Br2N2O2 B2511463 6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one CAS No. 1024232-75-4](/img/structure/B2511463.png)

6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one" is a structurally complex molecule that likely exhibits a range of biological activities due to its benzodiazepine core. Benzodiazepines are known for their central nervous system effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. The presence of bromine atoms and a hydroxyphenyl group could further modulate its activity and pharmacokinetics.

Synthesis Analysis

The synthesis of benzodiazepine derivatives often involves multi-step reactions, including the formation of key intermediates and subsequent cyclization to form the benzodiazepine ring system. For example, the synthesis of various benzodiazepin-4-ones has been described, where key intermediates are cyclized under different conditions to yield the desired products . The specific synthesis route for the compound is not detailed in the provided papers, but it would likely involve similar strategies, such as the formation of an intermediate dihydrobenzodiazepinone followed by bromination and functionalization at specific positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of benzodiazepines can be confirmed by techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule . The presence of substituents like bromine atoms and a hydroxy group can influence the conformation of the molecule and its crystalline form, which in turn affects its biological activity and interaction with biological targets.

Chemical Reactions Analysis

Benzodiazepines can undergo various chemical reactions, including bromination, which can introduce bromine atoms into the aromatic ring, as seen in the synthesis of mono- and dibromo derivatives . These reactions can be influenced by the reaction medium's acidity and the use of reagents like N-bromosuccinimide. The introduced bromine atoms can significantly alter the molecule's reactivity and its interaction with biological receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepines, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of bromine atoms and a hydroxy group can affect the compound's polarity, hydrogen bonding capacity, and overall pharmacokinetic profile. These properties are crucial for the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems.

Wissenschaftliche Forschungsanwendungen

Photoluminescent Studies

- A study focused on the design, synthesis, and photoluminescent properties of novel N1-triazolo-4-(2-hydroxyphenyl)-1,5-benzodiazepin-2-ones, revealing the potential for fluorescent emission in these derivatives in aggregated state. This suggests applications in photophysics and materials science (Ismail et al., 2021).

Ultrasound-Enhanced Synthesis

- Ultrasound irradiation was used to synthesize a series of novel 2-((E)2,3-dihydro-2-(4-(phenylthio)phenyl)benzo[b][1,4]thiazepin-4-yl)phenol derivatives, indicating a more efficient and environmentally friendly method of synthesis for such compounds (Chate et al., 2011).

Stereochemical Characterization

- Research on 1,2,7,11b-tetrahydropyrrolo[1,2-d][1,4]benzodiazepine-3,6(5H)-diones has been conducted, involving their synthesis and stereochemical characterization using NMR spectroscopy. This adds to the understanding of the conformational properties of benzodiazepine derivatives (Aversa & Giannetto, 1984).

Synthesis of Novel Benzodiazepines

- A study on the synthesis of novel designer benzodiazepines, including their clinical and adverse effects, highlights the diverse range of potential applications and effects of these compounds (Edinoff et al., 2022).

Cyclization Reactions in Heterocyclic Systems

- Research on the cyclization reactions in six- and seven-membered heterocyclic systems, including the synthesis of 2,3-Dihydro-4-(2-hydroxyphenyl)-1,5-benzothiazepin, provides insights into the chemical properties and reactivity of these compounds (Curtze & Thomas, 1974).

Diastereoselective Synthesis

- A study on the diastereoselective synthesis of rigid 3-enamino-1,5-benzodiazepines revealed high yields and excellent diastereoselectivity, opening up new avenues for the synthesis of stereochemically complex molecules (Chniti et al., 2018).

Eigenschaften

IUPAC Name |

6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22Br2N2O2/c1-11-4-5-15-16(6-11)26-20(12-7-13(23)21(28)14(24)8-12)19-17(25-15)9-22(2,3)10-18(19)27/h4-8,20,25-26,28H,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFWVFPKJFLPAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C(C(N2)C4=CC(=C(C(=C4)Br)O)Br)C(=O)CC(C3)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-dibromo-4-hydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

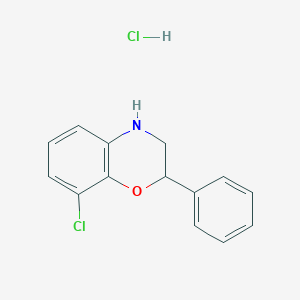

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B2511381.png)

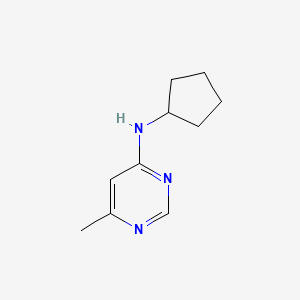

![3'-Methoxy-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2511382.png)

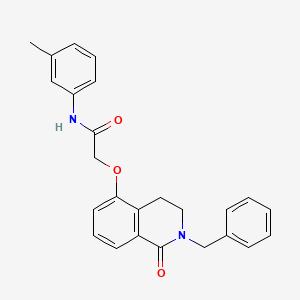

![[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]-[4-(methoxymethyl)phenyl]methanone](/img/structure/B2511383.png)

![Ethyl 6-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2511384.png)

![4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine](/img/structure/B2511391.png)

![1-{[(4-Nitrobenzoyl)oxy]imino}cyclododecane](/img/structure/B2511392.png)

![2-[4-(3-Methylpiperidin-1-yl)-1-oxophthalazin-2-yl]-N-(3-propan-2-ylphenyl)acetamide](/img/structure/B2511394.png)

![N-(benzo[d]thiazol-2-yl)-5-chloro-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2511397.png)

![3-(3-Fluoropropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2511398.png)

![N-[[4-(4-bromophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2511403.png)